(1-[Trifluoromethyl]cyclopentyl)benzene
Overview
Description
(1-[Trifluoromethyl]cyclopentyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopentyl ring, which is further bonded to a benzene ring. This compound is notable for its unique structural features and the presence of fluorine atoms, which impart distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-[Trifluoromethyl]cyclopentyl)benzene typically involves the introduction of a trifluoromethyl group to a cyclopentylbenzene precursor. One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to elevated temperatures depending on the reactivity of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of scalable trifluoromethylation reagents and catalysts that are cost-effective and environmentally benign is crucial for large-scale production. Optimization of reaction parameters such as pressure, temperature, and reaction time is essential to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives such as alcohols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
(1-[Trifluoromethyl]cyclopentyl)benzene finds applications in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance metabolic stability and bioavailability.
Industry: Utilized in the development of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of (1-[Trifluoromethyl]cyclopentyl)benzene involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the lipophilicity and electron-withdrawing properties of the compound, influencing its binding affinity to various receptors and enzymes. The pathways involved may include modulation of signal transduction processes and inhibition of specific enzymes, leading to desired biological effects.
Comparison with Similar Compounds
(1-[Trifluoromethyl]cyclohexyl)benzene: Similar structure with a cyclohexyl ring instead of a cyclopentyl ring.
(1-[Trifluoromethyl]cyclopropyl)benzene: Contains a cyclopropyl ring, offering different steric and electronic properties.
(1-[Trifluoromethyl]cyclobutyl)benzene: Features a cyclobutyl ring, providing a unique set of chemical behaviors.
Uniqueness: (1-[Trifluoromethyl]cyclopentyl)benzene is unique due to the specific combination of the trifluoromethyl group and the cyclopentyl ring, which imparts distinct steric and electronic properties. This combination can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
[1-(trifluoromethyl)cyclopentyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3/c13-12(14,15)11(8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJIMADXRINDHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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